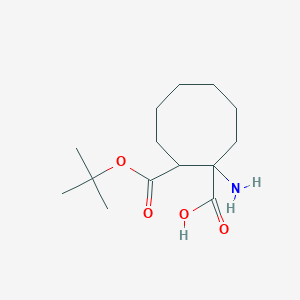

Boc-1-amino-1-cyclooctanecarboxylic-acid

Description

Significance of Conformationally Constrained Non-Canonical Amino Acids in Biomolecular Research

Conformationally constrained non-canonical amino acids are particularly valuable in the design of peptidomimetics. nih.gov By restricting the rotational freedom of the peptide backbone, these modified amino acids can stabilize specific secondary structures, such as helices and turns. jst.go.jpresearchgate.net This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as well as increased resistance to enzymatic degradation. mdpi.com The ability to control peptide conformation is crucial for understanding molecular recognition events and for the development of new therapeutic agents. nih.gov

The design of α,α-disubstituted amino acids has evolved from simple acyclic structures to more complex cyclic and bicyclic systems. jst.go.jpnih.gov Early examples, such as α-aminoisobutyric acid (Aib), demonstrated the profound impact of α,α-disubstitution on peptide conformation, favoring helical structures. researchgate.net This led to the exploration of a wide range of α,α-disubstituted amino acids with varying side chains to modulate steric bulk and conformational preferences. nih.govresearchgate.net The development of synthetic methodologies to access enantiomerically pure α,α-disubstituted amino acids has been a key driver in this field, enabling the systematic investigation of their structure-activity relationships. nih.govnih.gov

Cyclic α,α-disubstituted amino acids, such as 1-aminocycloalkane-1-carboxylic acids (Acₙc), offer a more rigid scaffold compared to their acyclic counterparts. researchgate.net The ring size of the cycloalkane moiety plays a critical role in determining the conformational preferences of the resulting peptide. nih.gov For instance, smaller rings like cyclobutane (B1203170) can induce β-turn conformations, while larger rings can stabilize helical structures. nih.govnih.gov These cyclic scaffolds have been incorporated into a variety of bioactive peptides to enhance their stability and biological activity. nih.govresearchgate.net

The Unique Architectural Features of 1-Aminocyclooctane-1-carboxylic Acid (Ac8c) Derivatives

Among the family of cyclic α,α-disubstituted amino acids, 1-aminocyclooctane-1-carboxylic acid (Ac8c) stands out due to the conformational flexibility of its eight-membered ring. nih.gov This larger ring system can adopt multiple low-energy conformations, which in turn influences the backbone dihedral angles of the peptide chain in a unique manner. nih.govias.ac.in

The incorporation of Ac8c into peptides has been shown to be a strong promoter of 3₁₀-helical conformations. nih.govias.ac.in X-ray diffraction studies of peptides containing Ac8c have revealed that the cyclooctane (B165968) ring often adopts a boat-chair conformation. nih.gov The steric bulk of the cyclooctane ring restricts the available conformational space for the peptide backbone, favoring helical structures. nih.govias.ac.in This ability to induce and stabilize helical secondary structures is of significant interest for the design of peptidomimetics that can mimic the α-helical domains of proteins involved in protein-protein interactions. acs.org

Table 1: Conformational Parameters of Ac8c in Peptides This table summarizes the typical backbone dihedral angles (Φ, Ψ) observed for Ac8c residues in peptides, highlighting its propensity to adopt helical conformations.

| Peptide Sequence | Ac8c Position | Φ (°) | Ψ (°) | Conformation |

|---|---|---|---|---|

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Ac8c(2) | -60 | -30 | 3₁₀-helix |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Ac8c(5) | -62 | -28 | 3₁₀-helix |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Ac8c(2) | -58 | -32 | 3₁₀-helix |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Ac8c(5) | -61 | -29 | 3₁₀-helix |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Ac8c(8) | -63 | -27 | 3₁₀-helix |

Data compiled from crystallographic studies of Ac8c-containing peptides. nih.govias.ac.in

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. wikipedia.org Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA). chemistrysteps.comfishersci.co.uk In the context of Boc-1-amino-1-cyclooctanecarboxylic acid, the Boc group allows for its efficient incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. peptide.comnih.gov

The Boc protecting group plays a crucial role in preventing undesired side reactions at the amino terminus during peptide coupling steps. creative-peptides.com Its bulky nature can also influence the solubility and handling properties of the amino acid derivative. The use of Boc-protected amino acids is a cornerstone of a major strategy in solid-phase peptide synthesis, often referred to as Boc-SPPS. springernature.com

Table 2: Properties of the Boc Protecting Group This table outlines the key features of the tert-Butyloxycarbonyl (Boc) protecting group, which is essential for the synthetic utility of Boc-1-amino-1-cyclooctanecarboxylic acid.

| Property | Description |

|---|---|

| Chemical Formula | C₅H₉O₂ |

| Protection Method | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk |

| Deprotection Condition | Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). wikipedia.org |

| Stability | Stable to basic and nucleophilic conditions. |

| Advantages in Synthesis | Prevents N-terminal side reactions, compatible with various coupling reagents. |

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

1-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclooctane-1-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-11(16)10-8-6-4-5-7-9-14(10,15)12(17)18/h10H,4-9,15H2,1-3H3,(H,17,18) |

InChI Key |

FDADSZILNSKMPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCCCC1(C(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Boc 1 Amino 1 Cyclooctanecarboxylic Acid and Analogs

Classical and Contemporary Synthetic Routes to Boc-1-amino-1-cyclooctanecarboxylic Acid

The construction of Boc-1-amino-1-cyclooctanecarboxylic acid typically begins with the synthesis of the core α-amino acid, 1-aminocyclooctane-1-carboxylic acid, followed by the protection of the amino group. Classical methods like the Strecker synthesis and the Bucherer-Bergs reaction are foundational for creating the initial amino acid from a cyclooctanone (B32682) precursor.

A common starting point for these classical syntheses is cyclooctanone. The Strecker synthesis, a two-step method, involves the reaction of cyclooctanone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the racemic α-amino acid. wikipedia.orgmasterorganicchemistry.comchemistnotes.com Similarly, the Bucherer-Bergs reaction utilizes cyclooctanone, cyanide salts, and ammonium (B1175870) carbonate to produce a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to the target amino acid. alfa-chemistry.comwikipedia.org Both methods are effective for producing α,α-disubstituted amino acids from ketone precursors. wikipedia.orgalfa-chemistry.com

Amino Acid Protection Strategies for the Amino Group (e.g., Boc-Protection)

Once the 1-aminocyclooctane-1-carboxylic acid is formed, the amino group must be protected to enable its use in further reactions, such as peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions.

The standard procedure for Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction can be performed in aqueous or anhydrous conditions. organic-chemistry.orgchemicalbook.com The base, such as sodium hydroxide (B78521) or sodium bicarbonate, deprotonates the amino group, increasing its nucleophilicity to attack the Boc anhydride. chemicalbook.com The reaction is typically carried out at room temperature or slightly below. chemicalbook.com The resulting N-Boc-protected amino acid can then be isolated and purified. chemicalbook.com This method is highly efficient and chemoselective for the amino group. organic-chemistry.org

| Reagent | Role in Boc-Protection |

| 1-aminocyclooctane-1-carboxylic acid | The substrate containing the amino group to be protected. |

| Di-tert-butyl dicarbonate (Boc₂O) | The electrophilic source of the Boc group. |

| Base (e.g., NaOH, NaHCO₃) | Deprotonates the amino group to facilitate nucleophilic attack. chemicalbook.com |

| Solvent (e.g., 1,4-dioxane/water) | Provides the medium for the reaction. chemicalbook.com |

Cycloalkane Carboxylic Acid Precursor Functionalization

The synthesis of the core amino acid often starts with a functionalized cycloalkane precursor. For Boc-1-amino-1-cyclooctanecarboxylic acid, the most direct precursor is cyclooctanone. The functionalization of the cyclooctane (B165968) ring is achieved by converting the ketone's carbonyl group into the amino and carboxylic acid functionalities at the same carbon atom.

The Strecker and Bucherer-Bergs reactions are prime examples of this functionalization. wikipedia.orgalfa-chemistry.comresearchgate.net In the Strecker synthesis, the carbonyl carbon of cyclooctanone is first attacked by ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group provides the carboxylic acid. youtube.com

The Bucherer-Bergs reaction provides an alternative route where cyclooctanone reacts with ammonium carbonate and potassium cyanide. wikipedia.org This multicomponent reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the ammonium carbonate) to form a hydantoin. alfa-chemistry.comwikipedia.org This hydantoin is a cyclic compound containing the necessary atoms for the final amino acid, which is released upon hydrolysis. organic-chemistry.orgnih.gov

Advanced Chemical Synthesis Techniques (e.g., Multi-step procedures)

More advanced and multi-step synthetic routes may be employed to produce analogs of Boc-1-amino-1-cyclooctanecarboxylic acid with specific functionalities on the cyclooctane ring. For instance, a multi-step synthesis was used to create dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives. beilstein-journals.orgnih.gov This synthesis began with a bicyclic β-lactam, which was transformed into an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. beilstein-journals.org Subsequent oxidation of the double bond in the cyclooctene (B146475) ring led to the desired dihydroxylated amino acid derivatives. beilstein-journals.orgnih.gov Such multi-step procedures allow for the introduction of various functional groups and stereochemical control at different positions of the cyclooctane ring, expanding the chemical diversity of the resulting amino acid analogs. nih.gov

Enantioselective Synthesis of 1-Aminocyclooctane-1-carboxylic Acid Derivatives

Producing enantiomerically pure forms of 1-aminocyclooctane-1-carboxylic acid derivatives is crucial for their application in pharmaceuticals and biologically active peptides. This requires the use of asymmetric synthesis strategies.

Asymmetric Synthetic Approaches

Asymmetric versions of classical syntheses, such as the Strecker reaction, have been developed. These methods often employ chiral auxiliaries or catalysts to induce stereoselectivity. wikipedia.org For example, a chiral amine can be used in place of ammonia in the Strecker synthesis, leading to the formation of a diastereomeric mixture of α-aminonitriles that can be separated, followed by removal of the chiral auxiliary. Alternatively, chiral catalysts can be used to control the facial selectivity of the cyanide addition to the imine intermediate. organic-chemistry.org

Another approach involves the use of chiral templates, such as diketopiperazines, to synthesize quaternary α-amino acids with high enantiomeric excess. nih.govrsc.org Enzymatic methods also offer a powerful tool for asymmetric synthesis, utilizing enzymes like amino acid dehydrogenases or transaminases for the stereoselective reductive amination of a keto acid precursor or the asymmetric transfer of an amino group. rsc.org

| Asymmetric Method | Principle | Typical Outcome |

| Asymmetric Strecker Reaction | Use of a chiral auxiliary or a chiral catalyst to direct the stereochemistry of cyanide addition. wikipedia.org | Enantiomerically enriched α-aminonitriles. |

| Chiral Template Synthesis | A chiral scaffold (e.g., diketopiperazine) guides the stereoselective alkylation to form the desired stereoisomer. nih.govrsc.org | High diastereoselectivity and enantiomeric excess (>98% ee). rsc.org |

| Enzymatic Synthesis | Enzymes catalyze stereospecific reactions, such as reductive amination of a keto acid. rsc.org | High enantiopurity of the final amino acid. |

| Chiral Brønsted Acid Catalysis | A chiral Brønsted acid catalyzes an asymmetric iminium ion cyclization. rsc.org | High yields and enantioselectivities for cyclic amino compounds. rsc.org |

Diastereoselective Control in Cycloaddition Reactions (e.g., Diels-Alder)

While not a direct route to 1-aminocyclooctane-1-carboxylic acid itself, cycloaddition reactions like the Diels-Alder reaction can be instrumental in constructing complex cyclic precursors with defined stereochemistry. These precursors can then be further elaborated into the target amino acid analogs. For instance, a Diels-Alder reaction between a diene and a dienophile could be used to form a bicyclic system with controlled stereochemistry. Subsequent ring-opening or functional group transformations could then lead to a cyclooctane derivative.

Diastereoselective control in such reactions is often achieved by using chiral auxiliaries, chiral catalysts, or by taking advantage of the inherent facial selectivity of a chiral substrate. For example, the synthesis of cyclopropane (B1198618) amino acids has been achieved through the diastereoselective cyclopropanation of dehydroamino acids. nih.gov Although this example involves a three-membered ring, the principles of using a chiral substrate to control the approach of a reagent can be applied to the synthesis of larger ring systems and their precursors.

Preparation of Modified and Functionalized Ac8c Analogs

Hydroxy-Substituted Cyclooctane Amino Acids

The introduction of hydroxyl groups into the cyclooctane ring of amino acids can significantly influence their properties, such as polarity and hydrogen-bonding capabilities, which are crucial for molecular recognition and biological activity. A notable strategy for the synthesis of dihydroxy-substituted 2-aminocyclooctanecarboxylic acid derivatives starts from cis-9-azabicyclo[6.2.0]dec-6-en-10-one. nih.gov

The synthesis begins with the transformation of the starting bicyclic β-lactam into the corresponding N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. nih.gov The subsequent oxidation of the double bond in this intermediate is a critical step that leads to the desired hydroxylated amino acid. nih.gov One effective method for this transformation is dihydroxylation using osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO). This reaction proceeds with trans-selectivity, which is attributed to the steric hindrance posed by the bulky Boc protecting group, yielding a single diol isomer. nih.gov

An alternative approach involves the epoxidation of the double bond using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), which forms an epoxide intermediate. nih.gov The subsequent ring-opening of this epoxide can be achieved under acidic conditions, for example, with hydrogen chloride in methanol (B129727). This reaction can lead to the formation of a bicyclic lactone derivative, 10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one, through the nucleophilic attack of the neighboring carboxyl group, which is formed by the hydrolysis of the methyl ester. nih.gov The regioselectivity of this epoxide ring-opening is influenced by conformational effects within the cyclooctane ring. nih.gov

The table below summarizes the key intermediates and products in the synthesis of hydroxy-substituted cyclooctane amino acids.

| Compound Name | Starting Material | Key Reagents | Product | Yield |

| N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | cis-9-azabicyclo[6.2.0]dec-6-en-10-one | (Boc)₂O, DMAP | N/A | 95% |

| N-Boc-dihydroxy-substituted amino ester | N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | OsO₄, NMO | Diol | 91% |

| Epoxide intermediate | N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | m-CPBA | Epoxide | 94% |

| Bicyclic lactone derivative | Epoxide intermediate | HCl(g) in MeOH | Lactone | Not specified |

Derivatives for Specific Structural or Bioactivity Modulations

The modification of Boc-Ac8c is not limited to hydroxylation. The synthesis of derivatives with specific structural features is crucial for modulating the conformation and bioactivity of peptidomimetics. Bicyclic derivatives, for instance, introduce significant conformational constraints, which can be advantageous in designing peptides with well-defined secondary structures. nih.gov

The synthesis of such bicyclic analogs can be achieved through intramolecular reactions of functionalized cyclooctane precursors. As mentioned previously, the acid-catalyzed ring-opening of an epoxide intermediate in a hydroxylated cyclooctane amino acid precursor can lead to the formation of a bicyclic lactone. nih.gov Specifically, the treatment of methyl (1R,2R,3S,4S)-N-Boc-3,4-epoxy-2-aminocyclooctanecarboxylate with hydrogen chloride in methanol results in the formation of methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate. nih.gov This transformation creates a rigid bicyclic system that significantly reduces the conformational flexibility of the amino acid.

Furthermore, the reaction of the epoxide intermediate with sodium bisulfate (NaHSO₄) can also yield bicyclic products. nih.gov These conformationally constrained amino acids are of great interest as building blocks in drug design and for the synthesis of peptides with enhanced stability and receptor affinity. researchgate.netnih.gov The rigid bicyclic structure can help to pre-organize the peptide backbone into a specific conformation that mimics the bioactive conformation of a natural peptide, potentially leading to increased potency and selectivity. nih.gov

The following table details the key bicyclic derivatives synthesized from cyclooctane amino acid precursors.

| Compound Name | Starting Material | Key Reagents | Purpose of Modification |

| 10-amino-6-hydroxy-8-oxabicyclo[5.2.1]decan-9-one | N-Boc-epoxy-2-aminocyclooctanecarboxylate | HCl(g) in MeOH | Introduction of conformational rigidity |

| Methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate | N-Boc-epoxy-2-aminocyclooctanecarboxylate | NaHSO₄ | Structural constraint for peptidomimetics |

Conformational Analysis and Structural Characterization Within Peptidic Systems

Spectroscopic Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of peptides. For peptides incorporating the Ac8c residue, ¹H-NMR studies, particularly in solvents like deuterochloroform (CDCl₃), have been instrumental in confirming the persistence of folded structures. nih.govnih.govias.ac.in

Key findings from ¹H-NMR analyses of Ac8c-containing peptides, such as Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe and Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe, strongly indicate the presence of stable 3₁₀-helical conformations in solution. nih.govias.ac.in This is evidenced by the observation of sequential (i, i+1) Nuclear Overhauser Effects (NOEs) and the chemical shifts of amide protons, which are characteristic of hydrogen-bonded structures. The presence of intramolecular hydrogen bonds, a hallmark of helical and turn conformations, is often inferred from the temperature coefficients of amide proton chemical shifts and solvent titration experiments. nih.gov These studies collectively affirm that the conformational constraints imposed by the Ac8c residue in the solid state are largely maintained in solution. nih.govias.ac.in

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure content of peptides and proteins in solution. nih.gov The far-UV region of the CD spectrum (190-250 nm) is particularly sensitive to the peptide backbone conformation. americanpeptidesociety.orgspringernature.com

Different secondary structures exhibit distinct CD spectra:

α-helices are characterized by two negative bands of similar magnitude at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition). americanpeptidesociety.org

3₁₀-helices , often promoted by Cα,α-disubstituted amino acids, also show a negative band at 222 nm, but the negative band near 205-208 nm is typically more intense.

β-turns and β-sheets display a negative band around 215-220 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coil or unordered structures show a strong negative band near 200 nm. americanpeptidesociety.org

Given the confirmation of 3₁₀-helical and β-turn structures by NMR and X-ray crystallography for Ac8c-containing peptides, it is expected that their CD spectra would exhibit the characteristic bands for these conformations. nih.govnih.gov This technique would allow for a quantitative estimation of the helical or turn content and could be used to study conformational stability under various conditions, such as changes in temperature or solvent. americanpeptidesociety.orgspringernature.com

X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules, including the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. Several peptides containing the Ac8c residue have been successfully crystallized and their structures determined, offering definitive proof of its structure-inducing properties. nih.govnih.govias.ac.in

Studies have shown that the Ac8c residue effectively promotes the formation of both β-turns and 3₁₀-helices. For instance, the tripeptide Boc-Aib-Ac8c-Aib-OMe adopts a type III/III' β-turn conformation, stabilized by a C₁₀ hydrogen bond. nih.govias.ac.in In longer sequences, like the pentapeptide Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe, a continuous 3₁₀-helical structure is observed, stabilized by three intramolecular 4→1 hydrogen bonds. nih.govias.ac.in The larger octapeptide analog also maintains a predominantly 3₁₀-helical structure. nih.govias.ac.in

The cyclooctane (B165968) ring of the Ac8c residue itself typically adopts a boat-chair conformation in these crystal structures. nih.govias.ac.in The detailed structural parameters obtained from these crystallographic studies provide a static, foundational model for understanding the conformational landscape.

| Peptide | Conformation | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|---|

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | 3₁₀-Helix | Orthorhombic | P2₁2₁2₁ | a = 11.900(4) Å b = 18.728(6) Å c = 20.471(3) Å |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | 3₁₀-Helix (distorted) | Monoclinic | P2₁ | a = 12.961(5) Å b = 17.710(10) Å c = 15.101(7) Å β = 108.45(4)° |

| Boc-Aib-Ac8c-Aib-OMe | Type III/III' β-Turn | Monoclinic | P2₁/n | a = 10.018(1) Å b = 20.725(1) Å c = 12.915(1) Å |

Computational Approaches to Conformational Landscape

Computational methods are essential complements to experimental techniques, providing insights into the energetics and dynamics of peptide conformations that are often inaccessible by experiment alone.

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational space and dynamics of molecules over time. biorxiv.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map the free energy landscape of a peptide, revealing the relative stabilities of different conformations and the pathways for interconversion between them. nih.gov

For peptides containing the Ac8c residue, MD simulations would be invaluable for:

Assessing Conformational Stability: To test the stability of the helical and β-turn structures observed in crystal structures when in a solution environment.

Exploring Flexibility: To understand the intrinsic flexibility of the cyclooctane ring and how its motions are coupled to the peptide backbone.

Sampling the Conformational Ensemble: Conventional MD or enhanced sampling techniques like replica-exchange MD can identify alternative low-energy conformations that may coexist in solution but are not captured by NMR or crystallography. biorxiv.org

While specific MD studies on Ac8c-containing peptides are not detailed in the available literature, the methodology is standard for providing a dynamic picture that complements the static view from crystallography and the time-averaged view from NMR. biorxiv.org

Density Functional Theory (DFT) is a quantum mechanical method used to compute the electronic structure of molecules. It is particularly useful for accurately calculating the relative energies of different molecular conformations. nih.govnih.gov For peptides, DFT calculations can be used to determine the energetically preferred backbone (φ, ψ) and side-chain torsional angles.

Conformational energy computations have been performed on the model monopeptide Ac-Ac8c-NHMe to probe the intrinsic conformational preferences of the Ac8c residue. nih.gov Such calculations help to build a Ramachandran-type plot for the non-standard amino acid, identifying the low-energy regions corresponding to helical or extended structures. These theoretical results have supported the experimental findings that the Ac8c residue is a potent helix and β-turn former. nih.gov The accuracy of DFT methods, particularly when corrected for dispersion forces (e.g., DFT-D3), makes them a reliable tool for validating and rationalizing experimentally observed peptide structures. nih.gov

Impact of Ac8c Incorporation on Peptide Secondary Structures

The unique structural properties of the Ac8c residue make it a potent modulator of peptide secondary structure. Unlike conformationally flexible amino acids, the cyclooctane ring restricts the permissible values of the backbone dihedral angles (φ and ψ), thereby promoting the formation of ordered structural motifs. nih.govnih.gov

Research has firmly established that the Ac8c residue is a strong promoter of helical structures, particularly the 3₁₀-helix. nih.gov The steric hindrance from the Cα,α-disubstitution predisposes the peptide backbone to adopt a folded, helical conformation. This is in contrast to the more extended structures often available to peptides composed of standard amino acids. nih.gov

X-ray diffraction and Nuclear Magnetic Resonance (NMR) studies on peptides containing Ac8c have provided definitive evidence of its helix-inducing properties. For instance, a pentapeptide, Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe, was shown to adopt a pure 3₁₀-helical conformation in its crystalline state. nih.gov This structure is stabilized by three consecutive intramolecular 1←4 hydrogen bonds, a hallmark of the 3₁₀-helix. Similarly, an octapeptide containing three Ac8c residues also exhibited a predominantly 3₁₀-helical structure. nih.gov NMR analysis of these peptides in solution further confirmed that the helical conformation persists, indicating that the structural preference induced by Ac8c is stable even outside the crystal lattice. nih.govacs.org

The table below presents crystallographic data for a pentapeptide containing two Ac8c residues, illustrating the backbone dihedral angles characteristic of a 3₁₀-helix.

| Residue | φ (°) | ψ (°) |

|---|---|---|

| Leu(1) | -67.4 | -28.7 |

| Ac8c(2) | -61.9 | -28.4 |

| Ala(3) | -69.5 | -22.5 |

| Leu(4) | -71.1 | -27.1 |

| Ac8c(5) | -58.8 | - |

Data sourced from crystallographic analysis of the specified pentapeptide. nih.gov

In addition to promoting helices in longer sequences, the Ac8c residue is a highly effective inducer of β-turns, particularly in shorter peptides. nih.gov A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, typically involving four amino acid residues and stabilized by a hydrogen bond. nih.gov

The crystal structure of the tripeptide Boc-Aib-Ac8c-Aib-OMe revealed that it forms a C10-ring structure, which is characteristic of a type III or type III' β-turn. nih.gov This conformation is stabilized by a classic 1←4 intramolecular hydrogen bond between the Boc CO group and the methylamide NH group. The propensity of Ac8c to form such turns is a direct consequence of the conformational restriction it imposes on the peptide backbone. This makes Ac8c a valuable tool in peptide design for creating specific, folded structures that can mimic the turns found in natural proteins and peptides. nih.govnih.gov

The table below details the structural parameters of the β-turn observed in the tripeptide Boc-Aib-Ac8c-Aib-OMe.

| Parameter | Value |

|---|---|

| Turn Type | Type III / III' β-turn |

| Hydrogen Bond | 1←4 (Boc CO to Aib(3) NH) |

| Ac8c(2) φ (°) | -56.1 |

| Ac8c(2) ψ (°) | -31.9 |

Data derived from the crystal structure of the specified tripeptide. nih.gov

The incorporation of Ac8c residues imparts significant rigidity to the peptide backbone. The bulky cyclooctane ring system sterically hinders free rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, effectively locking the backbone into a limited set of conformations. nih.govias.ac.in This contrasts sharply with peptides containing residues like glycine (B1666218), which have much greater conformational freedom.

Applications in Peptidomimetic Design and Peptide Engineering

Ac8c as a Building Block for Constrained Peptide Scaffolds

The defining characteristic of Ac8c is its Cα,α-disubstituted cyclooctyl ring, which severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. This inherent rigidity makes Ac8c an excellent component for constructing constrained peptide scaffolds. nih.govpharmafocusamerica.com Unlike flexible linear peptides, which exist as an ensemble of conformations in solution, peptides incorporating Ac8c adopt a more defined and predictable three-dimensional structure. nih.govias.ac.in This pre-organization is a highly desirable trait in drug design, as it can reduce the entropic penalty associated with binding to a receptor, potentially leading to higher affinity and selectivity. nih.govplos.org The use of such constrained scaffolds is a powerful approach to developing peptide-based therapeutics with improved stability and pharmacological profiles. nih.govpharmafocusamerica.complos.org

Design Principles for Peptidomimetics Incorporating Ac8c

The design of peptidomimetics utilizing Ac8c is guided by the principle of conformational constraint. By replacing a standard amino acid with Ac8c, medicinal chemists can induce specific local geometries in the peptide chain. upc.edudrugdesign.org The bulky cyclooctane (B165968) ring limits the available conformational space, forcing the peptide backbone to adopt folded structures. nih.govias.ac.in This strategy is employed to mimic the secondary structures, such as β-turns or helices, that are often crucial for a peptide's biological function. drugdesign.orgresearchgate.net The primary design consideration is to position the Ac8c residue at a key point in the peptide sequence to stabilize a desired conformation that presents the side chains of other residues in the correct orientation for molecular recognition by a target receptor or enzyme. upc.edu

Strategies for Mimicking Natural Peptide Motifs (e.g., turns, helices)

Ac8c has been demonstrated to be a potent inducer of specific, well-defined secondary structures in peptides, particularly helices and turns. nih.govias.ac.in X-ray diffraction and NMR studies have provided detailed insights into the conformational preferences of Ac8c-containing peptides. Research has shown that peptides incorporating Ac8c residues readily adopt 3(10)-helical conformations, which are a common type of helical structure in proteins. nih.govias.ac.in In other contexts, an Ac8c residue can effectively nucleate a β-turn, a structure that reverses the direction of the peptide chain. nih.govias.ac.in This ability to precisely control the peptide's fold allows for the rational design of molecules that mimic the structure of natural peptide motifs responsible for biological activity. nih.govnih.gov

A study by Datta et al. synthesized and conformationally characterized several peptides containing Ac8c. Their findings from X-ray diffraction and NMR analysis confirmed the strong propensity of Ac8c to induce ordered structures.

| Peptide Sequence | Observed Conformation in Crystal State | Key Structural Features |

|---|---|---|

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Pure 3(10)-helix | Stabilized by three intramolecular 1 ← 4 hydrogen bonds. nih.govias.ac.in |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Largely 3(10)-helical | Minor distortion at the N-terminus due to a water molecule insertion. nih.govias.ac.in |

| Boc-Aib-Ac8c-Aib-OMe | Type III (III') β-turn | Forms a 10-membered hydrogen-bonded ring (C10-ring). nih.govias.ac.in |

Influence of Ac8c on Peptide Stability and Enzymatic Resistance

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, leading to a short half-life. nih.gov The incorporation of non-proteinogenic amino acids like Ac8c is a highly effective strategy to enhance peptide stability. nih.govnih.gov Proteolytic enzymes have specific recognition sites and require a certain degree of flexibility in the peptide substrate to bind and cleave it. The bulky cyclooctyl group of Ac8c provides significant steric hindrance, shielding the adjacent peptide bonds from the active sites of proteases. Furthermore, because Ac8c is not one of the 20 standard proteinogenic amino acids, it is not recognized by many proteases, rendering the peptide resistant to enzymatic cleavage. nih.govmdpi.com This enhanced stability increases the peptide's circulating half-life in vivo, improving its potential as a therapeutic agent. mdpi.com

Modulation of Peptide Bioactivity through Ac8c Incorporation

The biological activity of a peptide is dictated by its three-dimensional structure, which allows it to interact with a specific target. By incorporating Ac8c, the conformational landscape of a peptide is significantly altered, which in turn modulates its bioactivity. This can manifest in several ways: the peptide can be locked into a highly active conformation, its binding affinity for a receptor can be increased, or its selectivity for one receptor subtype over another can be improved.

Structure-Activity Relationship (SAR) Studies in Ac8c-Containing Peptides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule to understand how its structure relates to its biological activity. nih.govrsc.org In the context of Ac8c, SAR studies would involve synthesizing a series of peptide analogs where specific amino acids in a parent peptide are replaced by Ac8c. By comparing the biological activities of these analogs, researchers can determine the importance of conformational rigidity at different positions within the peptide sequence. nih.govmdpi.com For instance, if replacing a glycine (B1666218) residue in a flexible loop with Ac8c leads to a significant increase in activity, it suggests that constraining that loop into a specific turn-like structure is beneficial for receptor binding. This information is invaluable for optimizing lead compounds into potent and selective drug candidates. nih.gov

The following table illustrates a hypothetical SAR study design for a bioactive peptide where Ac8c is used to probe the conformational requirements for activity.

| Analog | Sequence Modification | Hypothesis | Potential Outcome |

|---|---|---|---|

| Parent Peptide | Gly-Pro-Ser-Gly-Asp | Baseline activity of the native flexible peptide. | Moderate activity (e.g., IC50 = 500 nM). |

| Analog 1 | Ac8c -Pro-Ser-Gly-Asp | Constraining the N-terminus may orient the rest of the peptide. | Increased or decreased activity depending on the required conformation. |

| Analog 2 | Gly-Pro-Ser-Ac8c -Asp | Replacing the central Gly may induce a critical β-turn. | Significantly increased activity (e.g., IC50 = 50 nM), indicating the turn is crucial. |

| Analog 3 | Gly-Pro-Ac8c -Gly-Asp | Replacing Ser may disrupt a key side-chain interaction. | Decreased activity, suggesting the Ser side chain is more important than backbone conformation at this position. |

Development of Modified Peptides with Enhanced Receptor Affinity and Selectivity

A primary goal of incorporating constrained amino acids like Ac8c is to develop peptides with superior binding properties. nih.gov By pre-organizing a peptide into its bioactive conformation, the entropic cost of binding to its receptor is significantly reduced. This thermodynamic advantage often translates into a substantial increase in binding affinity (lower Kd or IC50 values). nih.gov

Furthermore, selectivity can be dramatically improved. Off-target receptors may bind to the original, flexible peptide in one of its many possible conformations. However, a rigid Ac8c-containing analog, locked in a specific shape, will fit well only into the intended target receptor, showing much weaker binding to other receptors. u-strasbg.fraesnet.org This enhanced selectivity is crucial for developing safer drugs with fewer side effects. The rational design of such conformationally defined peptides, guided by the properties of building blocks like Ac8c, represents a sophisticated approach to modern drug discovery. plos.orgnih.gov

Orthogonal Protection Strategies in Ac8c-Based Peptide Synthesis

In the sophisticated architecture of peptide synthesis, particularly when incorporating sterically demanding, non-proteinogenic amino acids like 1-amino-1-cyclooctanecarboxylic acid (Ac8c), an orthogonal protection strategy is paramount. nih.govresearchgate.net This approach allows for the selective removal of specific protecting groups at different stages of the synthesis without affecting others, enabling precise control over peptide chain elongation and side-chain modifications. peptide.comnih.gov When Boc-Ac8c-OH is used as a building block, the acid-labile nature of the tert-butoxycarbonyl (Boc) group dictates the selection of compatible, orthogonally removable protecting groups for other functionalities within the peptide sequence. peptide.comchempep.com

The core principle of this strategy is to use protecting groups that are cleaved under entirely different chemical conditions. biosynth.com Since the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), other protecting groups used in the synthesis must be stable to these conditions but labile to alternative reagents. peptide.comchempep.com This ensures that during the Nα-deprotection of other amino acids in the growing peptide chain, the Boc group on an internal Ac8c residue (or other Boc-protected residues) remains intact.

Common orthogonal partners to the Boc group in solid-phase peptide synthesis (SPPS) include:

9-Fluorenylmethoxycarbonyl (Fmoc): This is perhaps the most widely used orthogonal partner to Boc. nih.govmasterorganicchemistry.com The Fmoc group is stable to the acidic conditions used for Boc removal but is readily cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). peptide.commasterorganicchemistry.com This Boc/Fmoc strategy is highly effective for synthesizing complex peptides where selective deprotection is required for on-resin modifications, such as cyclization or branching. peptide.comzenodo.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal. masterorganicchemistry.com It is typically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), a process that does not affect Boc, Fmoc, or many common side-chain protecting groups. masterorganicchemistry.comorganic-chemistry.org This makes the Cbz group an excellent choice for protecting side chains, like that of lysine (B10760008) or ornithine, when a third level of orthogonality is needed.

Allyloxycarbonyl (Alloc): The Alloc group offers another layer of orthogonality. It is stable to both acid (TFA) and base (piperidine) but can be selectively cleaved under neutral conditions using a palladium(0) catalyst in the presence of a scavenger. ub.eduub.edu This makes it particularly useful for protecting side-chain functionalities that need to be exposed for modification while both Boc and Fmoc groups are present elsewhere in the molecule. peptide.com

The successful synthesis of peptides containing Boc-Ac8c relies on the careful selection of these protecting groups to ensure that each deprotection step is clean, selective, and high-yielding, without premature cleavage of other protective moieties. nih.gov

The following table summarizes the compatibility and deprotection conditions for common protecting groups used in an orthogonal scheme with Boc-Ac8c.

| Protecting Group | Abbreviation | Typical Application | Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Nα-Amine (on Ac8c) | Acid (e.g., Trifluoroacetic Acid - TFA) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-Amine or Side-Chain Amine | Base (e.g., Piperidine in DMF) | Boc, Cbz, Alloc |

| Benzyloxycarbonyl | Cbz or Z | Side-Chain Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Boc, Fmoc, Alloc |

| Allyloxycarbonyl | Alloc | Side-Chain Amine/Carboxylate/Hydroxyl | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, Cbz |

| tert-Butyl | tBu | Side-Chain Carboxylate/Hydroxyl/Thiol | Strong Acid (e.g., TFA, concurrent with Boc) | Fmoc, Cbz, Alloc |

Role in Advanced Medicinal Chemistry Scaffold Development

Ac8c as a Privileged Scaffold for Molecular Editing

The designation "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple, diverse biological targets. mdpi.comuq.edu.auufrj.br The rigid structure of 1-aminocyclooctane-1-carboxylic acid (Ac8c) makes it an exemplary privileged scaffold for molecular editing. Its ability to predictably induce specific secondary structures, such as β-turns and helices, provides a stable and well-defined three-dimensional template. nih.gov This allows medicinal chemists to systematically modify other parts of the molecule—adding or altering side chains and functional groups—to explore interactions with a target protein without altering the core conformation. This approach accelerates the optimization of lead compounds by isolating the effects of specific chemical modifications on biological activity. The conformational stability conferred by Ac8c ensures that changes in binding or function can be more directly attributed to the appended functionalities rather than shifts in the backbone structure. nih.gov

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The introduction of conformational constraints is a powerful strategy for defining and refining a pharmacophore. nih.gov When incorporated into a peptide or small molecule, the Ac8c residue acts as a potent conformational director, forcing the peptide chain into a β-turn or helical structure. nih.gov This rigidification helps to lock the essential functional groups of the pharmacophore into the precise spatial orientation required for optimal interaction with a biological receptor. By reducing the entropic penalty of binding—as the molecule is already pre-organized in its active conformation—the inclusion of Ac8c can lead to a significant increase in binding affinity and selectivity. lifechemicals.com This makes it an invaluable tool for converting flexible, moderately active peptides into highly potent and specific drug candidates.

Conformational studies, including X-ray diffraction and NMR spectroscopy, on peptides containing Ac8c have demonstrated its capacity to induce well-defined secondary structures. Specifically, Ac8c has been shown to be a highly effective promoter of 3(10)-helices and β-turns. nih.govnih.gov For instance, peptides rich in Ac8c consistently adopt these folded structures, which contrasts with the more random conformations available to peptides composed solely of standard amino acids. nih.gov This structural ordering provides a predictable and stable three-dimensional shape, transforming a flexible peptide into a more drug-like, rigid molecule.

| Peptide Sequence | Observed Conformation | Stabilizing Feature |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | 3(10)-helix | Three intramolecular 1 ← 4 hydrogen bonds |

| Boc-Aib-Ac8c-Aib-OMe | Type III β-turn | One intramolecular 1 ← 4 hydrogen bond |

| pBrBz-(Ac8c)3-OtBu | Helical | Intramolecular hydrogen bonds |

This table summarizes the observed conformations of various peptides containing the Ac8c residue, as determined by X-ray diffraction and NMR studies. The data highlights the strong tendency of Ac8c to induce folded, helical, and turn structures. nih.govnih.gov

Design of Rigid Scaffolds for Target Interaction Studies

Understanding how a ligand binds to its receptor is fundamental to drug discovery. Ac8c is instrumental in the design of rigid molecular scaffolds that can be used to probe these interactions with high precision. nih.gov By incorporating Ac8c into a peptide sequence, researchers can create a conformationally stable molecule that presents its side chains in a fixed orientation. nih.gov These rigid peptides can then be used in structure-activity relationship (SAR) studies to systematically map the binding pocket of a target receptor. acs.org

The stability of the Ac8c-induced scaffold ensures that when a side chain is modified, the resulting change in binding affinity can be confidently attributed to the modification itself, rather than an unexpected change in the peptide's backbone conformation. nih.gov This approach has been validated through the synthesis and analysis of various peptides where Ac8c residues successfully stabilize helical and turn conformations, providing ideal platforms for studying molecular recognition events. nih.govnih.gov This level of structural control is crucial for designing potent and selective inhibitors or agonists.

Development of Chemical Probes and Tools in Biochemical Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a biological system. The design of high-quality chemical probes requires exceptional potency and selectivity, properties that can be enhanced by conformational constraint. acs.org The incorporation of Ac8c into a peptide sequence can produce a highly pre-organized ligand, which often translates to superior binding affinity and selectivity for its target.

By using Ac8c to create a rigid and potent binding epitope, a variety of reporter tags—such as fluorescent dyes, biotin, or photo-cross-linking agents—can be attached to other parts of the molecule without disrupting the core binding interaction. acs.org This allows for the creation of powerful chemical tools to investigate protein localization, dynamics, and interactions within complex cellular environments. The conformational rigidity provided by the Ac8c scaffold ensures that the probe maintains its specific interaction with the intended target, reducing off-target effects and leading to more reliable experimental outcomes.

Expanding Chemical Space for Drug Discovery Libraries

Drug discovery often begins with screening large libraries of chemical compounds to find initial "hits." The diversity and quality of these libraries are critical for success. Unnatural amino acids like Ac8c play a vital role in expanding the accessible chemical space beyond that offered by natural building blocks. nih.govacs.org By introducing novel shapes and conformational properties, they allow for the creation of compound libraries with greater structural and functional diversity.

Incorporating Boc-1-amino-1-cyclooctanecarboxylic acid into combinatorial peptide libraries generates molecules with well-defined three-dimensional structures. nih.gov These libraries of conformationally constrained peptides are more likely to contain members that are pre-organized for binding to a specific target, potentially increasing the hit rate in high-throughput screening campaigns. Furthermore, the unique cyclooctane (B165968) scaffold introduces new structural motifs that are not present in traditional compound collections, providing access to novel areas of chemical space and increasing the probability of discovering first-in-class therapeutics. nih.gov

Future Perspectives and Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of cyclic quaternary α-amino acids in an enantiomerically pure form remains a significant challenge in organic chemistry. While methods like the Strecker reaction and asymmetric alkylation of Schiff bases have been employed for various cyclic systems, their application to the eight-membered cyclooctane (B165968) ring of Ac8c is not yet fully optimized. nih.govnih.gov Future research will likely focus on developing more efficient and highly stereoselective synthetic routes.

Promising approaches could include:

Asymmetric Phase-Transfer Catalysis: This method, which has shown success for other amino acids, could be adapted for the alkylation of precursors to Ac8c, using chiral catalysts to control the stereochemistry at the α-carbon. nih.gov

Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules, such as proline derivatives, to catalyze the formation of Ac8c precursors could offer a metal-free and environmentally benign alternative to traditional methods. unibo.it

Enzymatic Resolution: Biocatalytic methods could be explored to resolve racemic mixtures of Ac8c or its precursors, offering high enantioselectivity under mild reaction conditions.

A key challenge is managing the conformational flexibility of the cyclooctanone (B32682) precursor, which can complicate stereochemical control. Methodologies that can effectively lock the conformation of the ring during the key bond-forming steps will be critical for achieving high diastereoselectivity and enantioselectivity. nih.gov

| Methodology | Description | Potential Advantages for Ac8c Synthesis | Key Challenge |

|---|---|---|---|

| Asymmetric Strecker Reaction | A three-component reaction of cyclooctanone, a cyanide source, and a chiral amine to form an intermediate aminonitrile. nih.gov | Direct formation of the α-amino nitrile core structure. | Controlling facial selectivity on the flexible cyclooctanone ring. |

| Chiral Auxiliary-Based Alkylation | Attachment of a cyclooctanone-derived glycine (B1666218) equivalent to a chiral auxiliary to direct stereoselective alkylation. | Well-established and reliable for other systems. rsc.org | Requires additional steps for auxiliary attachment and removal. |

| Ring-Closing Metathesis (RCM) | Construction of the cyclooctene (B146475) ring from an acyclic diene precursor, followed by functionalization to the amino acid. nih.gov | Excellent control over ring formation. | Multi-step process; potential for competing polymerization. |

Exploration of Ac8c Analogs with Enhanced Conformational Control

The inherent constraint of the Ac8c residue can be further amplified through chemical modification. The development of Ac8c analogs with substituents on the cyclooctane ring or with fused-ring systems would provide a toolkit of building blocks with finely tuned conformational preferences. Such analogs would be invaluable for probing structure-activity relationships in peptides and for designing highly ordered molecular architectures.

Future research in this area could involve:

Synthesis of Substituted Ac8c Derivatives: Introducing alkyl or functional groups at various positions on the cyclooctane ring could restrict its conformational flexibility and influence the dihedral angles (φ/ψ) of the peptide backbone.

Development of Fused-Ring Systems: Creating bicyclic amino acids by fusing another ring to the cyclooctane scaffold, such as in decalin-based systems, would create highly rigid structures. youtube.comlibretexts.org These "super-constrained" analogs could be used to enforce specific secondary structures, like β-turns or helical motifs, with high fidelity. iupac.org

Incorporation of Heteroatoms: Replacing a methylene (B1212753) group within the cyclooctane ring with an oxygen or sulfur atom could introduce polarity and hydrogen bonding capabilities, further influencing local conformation and intermolecular interactions.

These novel analogs would expand the available chemical space for designing peptides and peptidomimetics with superior stability and target affinity. digitellinc.com

Integration of Ac8c into Complex Polymeric or Material Science Applications

The field of polymer science is increasingly looking towards biologically-inspired monomers to create advanced materials with unique properties. thinkdochemicals.com While amino acids are the monomers of proteins, modified amino acids like Ac8c could serve as building blocks for novel synthetic polymers. bartleby.comlibretexts.org The cyclooctane moiety is particularly interesting due to the well-established Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene (COE) and its derivatives. rsc.orgumn.edu

Future research could explore:

Ac8c-Derived Monomers for ROMP: By modifying Boc-Ac8c-OH to incorporate a double bond within the cyclooctane ring (creating a cyclooctene derivative), it could be used as a functional monomer in ROMP. rsc.org This would allow for the synthesis of polymers with pendant amino acid groups along the polymer backbone, creating materials with potential applications in biocompatible coatings, drug delivery systems, or as functional resins for chemical synthesis. researchgate.netnih.gov

Polypeptides and Polyamides: Ac8c can be polymerized through traditional peptide bond formation to create poly(Ac8c), a unique homopolymer. thoughtco.com The bulky cyclooctane side chains would likely force the polymer into a rigid, ordered structure, potentially a helical rod. Such materials could exhibit interesting properties like liquid crystallinity or self-assembly into higher-order structures. rsc.org

The integration of Ac8c into polymers offers a pathway to materials that combine the structural rigidity of synthetic polymers with the functional and biocompatible characteristics of amino acids.

Advanced Computational Design of Ac8c-Based Foldamers and Peptidomimetics

Foldamers are non-natural oligomers that mimic the structure-forming capabilities of proteins and peptides. nih.govduke.edu The conformational constraint imposed by cyclic amino acids makes them ideal building blocks for designing foldamers with predictable and stable secondary structures. rsc.org While extensive research has been conducted on foldamers containing smaller rings, the potential of Ac8c remains largely untapped.

Advanced computational methods will be instrumental in predicting and designing Ac8c-based structures:

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of peptides containing one or more Ac8c residues. byu.edu This will help predict the intrinsic φ/ψ preferences of Ac8c and determine the types of secondary structures it is most likely to promote (e.g., 3₁₀-helices, α-helices, or specific turns). nih.gov

Quantum Mechanics (QM) Calculations: High-level QM calculations can provide precise energetic information about the preferred conformations of the cyclooctane ring itself and how it influences the peptide backbone. researchgate.net

Sequence-Based Design Algorithms: By combining computational data with experimental results, algorithms could be developed to design Ac8c-containing peptide sequences that fold into specific, predetermined three-dimensional shapes for applications in catalysis or molecular recognition. cam.ac.uknih.gov

These computational approaches will accelerate the discovery of novel foldamers and peptidomimetics, reducing the need for laborious trial-and-error synthesis and screening. byu.eduresearchgate.net

Unexplored Biological Applications of Ac8c-Modified Biomolecules

The incorporation of non-proteinogenic amino acids is a proven strategy for improving the therapeutic properties of peptides, such as enhancing their stability against enzymatic degradation and increasing their binding affinity. nih.govnih.gov The unique size and rigidity of the Ac8c residue make it a compelling candidate for developing next-generation peptide-based therapeutics.

Unexplored areas with high potential include:

Inhibition of Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs. Ac8c could be used to create constrained peptides that mimic the conformation of a key binding loop or helix of a protein, thereby acting as competitive inhibitors. iptonline.combiosynth.com The large, hydrophobic surface of the cyclooctane ring could be particularly effective in disrupting interactions that occur over a broad interface.

Development of Novel Antimicrobial Peptides (AMPs): AMPs are a promising class of therapeutics for combating antibiotic-resistant bacteria. nih.govmdpi.com A key challenge is their susceptibility to proteases. Incorporating Ac8c into AMP sequences could significantly increase their proteolytic stability while maintaining or even enhancing their membrane-disrupting activity by enforcing a rigid, amphipathic conformation. nih.gov

Cell-Penetrating Peptides (CPPs): The development of peptides that can efficiently cross cell membranes is a major goal in drug delivery. The conformational rigidity and lipophilic character of Ac8c could be leveraged to design novel CPPs with improved cell uptake properties for delivering therapeutic cargo into cells. nih.gov

The systematic incorporation of Ac8c into biologically active peptides could lead to the discovery of new drug candidates with improved pharmacological profiles, addressing the limitations of conventional peptide therapeutics. researchgate.net

| Research Area | Objective | Potential Impact |

|---|---|---|

| Stereoselective Synthesis | Develop efficient, scalable, and highly enantioselective synthetic routes. | Enables broader access to Ac8c for all research applications. |

| Analog Development | Create a library of Ac8c derivatives with tuned conformational properties. | Provides tools for precise control over peptide and foldamer structure. |

| Material Science | Integrate Ac8c into novel polymer backbones. | Creation of new functional and biocompatible materials. |

| Computational Design | Predict and design the structure and function of Ac8c-containing molecules. | Accelerates the discovery of new foldamers and peptidomimetics. |

| Biological Applications | Explore Ac8c-peptides as therapeutics (e.g., PPI inhibitors, AMPs). | Development of new drug candidates with improved stability and efficacy. |

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and cyclooctane backbone (distinct coupling constants for axial/equatorial protons).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the Boc group and carboxylic acid).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat cyclooctane geometry) if single crystals are obtainable .

Advanced: How does the conformational rigidity of the cyclooctane ring influence its utility in peptide-based drug design?

Methodological Answer :

The cyclooctane ring introduces steric constraints that mimic β-turn or helical structures in peptides. To assess this:

- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to compare flexibility with linear analogs.

- Use circular dichroism (CD) or 2D-NMR (NOESY) to experimentally validate secondary structure induction in peptide conjugates.

- Compare bioactivity (e.g., IC₅₀ in enzyme assays) against flexible analogs to quantify rigidity-driven efficacy gains .

Advanced: How can researchers resolve contradictions in reported solubility data for Boc-1-amino-1-cyclooctanecarboxylic acid?

Methodological Answer :

Contradictions often arise from polymorphic forms or solvent-specific interactions. Address this by:

- Systematic Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12) under controlled temperatures (4°C–40°C).

- Differential Scanning Calorimetry (DSC) : Identify polymorphs via melting point variations.

- Powder X-ray Diffraction (PXRD) : Correlate crystallinity with solubility profiles. Report solvent, temperature, and equilibration time to standardize data .

Advanced: What strategies optimize the incorporation of Boc-1-amino-1-cyclooctanecarboxylic acid into solid-phase peptide synthesis (SPPS)?

Q. Methodological Answer :

- Coupling Efficiency : Use HATU/DIPEA in DMF for activation, monitoring by Kaiser test or LC-MS.

- Orthogonal Protection : Pair Boc with Fmoc/t-Bu groups to avoid side reactions.

- Conformational Analysis : Post-synthesis, characterize peptide conjugates via CD spectroscopy or MD simulations to confirm structural integrity .

Methodological: What are best practices for handling and storing Boc-1-amino-1-cyclooctanecarboxylic acid to prevent degradation?

Q. Methodological Answer :

- Storage : Keep at –20°C under argon in amber vials to avoid moisture/light-induced Boc deprotection.

- Stability Assays : Periodically test via TLC or HPLC for carbamic acid formation (degradation product).

- Lab Handling : Use gloveboxes for hygroscopic reactions and neutralize waste with 10% citric acid before disposal .

Advanced: How can computational models predict the interaction of Boc-1-amino-1-cyclooctanecarboxylic acid with biological targets?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against protein targets (e.g., proteases).

- MD Simulations : Simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bonding networks.

- Experimental Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.